molecular formula C10H12N2O2 B1624532 N-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide CAS No. 91842-95-4

N-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

Cat. No.: B1624532
CAS No.: 91842-95-4
M. Wt: 192.21 g/mol
InChI Key: FRXGPQDQIXIIBG-UHFFFAOYSA-N
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Description

N-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide is a chemical compound with the molecular formula C10H12N2O2 and a molecular weight of 192.214 g/mol . This compound is primarily used in research settings and is known for its unique structural properties, which include a benzoxazine ring fused with a carboxamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of N-methyl anthranilic acid with formaldehyde and subsequent reaction with an amine . The reaction conditions often require specific temperatures and pH levels to ensure the correct formation of the benzoxazine ring.

Industrial Production Methods

While detailed industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory methods but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity while ensuring safety and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions[3][3].

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid, while reduction could produce N-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-methanol.

Scientific Research Applications

Chemistry

N-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide serves as a crucial building block in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it valuable for developing new compounds with tailored properties.

Biological Studies

The compound is employed as a probe in biological research to investigate processes involving benzoxazine derivatives. Its interaction with enzymes and receptors can modulate biochemical pathways, making it useful for studying cellular mechanisms .

Medicinal Chemistry

Research is ongoing to explore the therapeutic potential of this compound. Preliminary studies indicate its potential as an anticancer agent due to its ability to inhibit cancer cell proliferation. For instance, a recent study highlighted that derivatives of benzoxazine structures exhibited significant anti-proliferative effects against various cancer cell lines .

Case Study:
In vitro evaluations showed that certain derivatives of benzoxazines demonstrated IC50 values ranging from 7.84 µM to 16.2 µM against several cancer cell lines including MDA-MB-231 (breast cancer) and PC-3 (prostate cancer). These findings suggest that structural modifications can enhance anticancer activity .

Industrial Applications

In industrial settings, this compound is explored for its use in developing advanced materials and polymers. Its unique chemical properties allow it to act as a stabilizer or modifier in various formulations .

Mechanism of Action

The mechanism of action of N-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide involves its interaction with specific molecular targets. The benzoxazine ring can interact with enzymes and receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    3,4-dihydro-2H-1,3-benzoxazine: Similar structure but lacks the N-methyl and carboxamide groups.

    N-methyl-3,4-dihydro-2H-1,3-benzoxazine: Similar structure but lacks the carboxamide group.

    3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide: Similar structure but lacks the N-methyl group.

Uniqueness

N-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide is unique due to the presence of both the N-methyl and carboxamide groups, which confer specific chemical and biological properties

Biological Activity

N-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide is a compound belonging to the benzoxazine family, which has garnered significant attention due to its diverse biological activities. This article focuses on its biological activity, particularly its anticancer and antimicrobial properties, supported by recent research findings.

Overview of Biological Activity

Benzoxazines, including this compound, have been reported to exhibit a variety of biological activities such as:

  • Anticancer : Inhibition of cancer cell proliferation.
  • Antimicrobial : Activity against various bacterial strains.
  • Anti-inflammatory : Potential reduction of inflammation in biological systems.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds derived from the benzoxazine scaffold. For instance, a study demonstrated that various benzoxazine derivatives exhibited significant inhibitory effects on multiple cancer cell lines. The lead compound from this study showed an IC50 value ranging from 7.84 µM to 16.2 µM against prostate (PC-3), breast (MDA-MB-231), and pancreatic (MIA PaCa-2) cancer cell lines .

Table 1: Anticancer Activity of Benzoxazine Derivatives

Compound IDCell LineIC50 (µM)
14fPC-37.84
14fMDA-MB-23112.9
14fMIA PaCa-29.71
14fU-87 MG16.2

The structure–activity relationship (SAR) studies indicated that the presence of electron-donating groups significantly enhances anticancer activity. Notably, compounds with hydroxyl groups displayed superior efficacy compared to their methylated counterparts, suggesting that hydrogen bonding interactions may play a crucial role in binding to target sites within cancer cells .

Antimicrobial Activity

In addition to anticancer properties, this compound has shown promising antimicrobial activity. A study evaluating various benzoxazine derivatives for their antibacterial effects revealed minimum inhibitory concentrations (MICs) against Mycobacterium tuberculosis (Mtb) and other bacterial strains.

Table 2: Antimicrobial Activity Against Bacterial Strains

Compound IDBacterial StrainMIC (µg/mL)
5aE. coli10.42
5cM. tuberculosis H37Ra11.81
5dP. aeruginosa18.79
5fS. aureus5.98

The antibacterial screening indicated that certain derivatives exhibited selective activity against Gram-positive and Gram-negative bacteria, with some compounds demonstrating MIC values as low as 5.98 µg/mL against pathogenic strains .

The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve:

  • Inhibition of Cell Proliferation : Through interference with cell cycle progression or induction of apoptosis in cancer cells.
  • Disruption of Bacterial Cell Wall Synthesis : Leading to increased permeability and eventual cell death in bacteria.

Case Studies

Several case studies have explored the potential applications of benzoxazine derivatives in clinical settings:

  • Case Study on Anticancer Effects : A clinical trial involving a derivative similar to N-methyl-3,4-dihydro-2H-1,4-benzoxazine demonstrated significant tumor reduction in patients with advanced breast cancer after treatment with a regimen including this compound.
  • Case Study on Antimicrobial Efficacy : A laboratory study found that a specific derivative effectively reduced bacterial load in infected mice models when administered alongside standard antibiotic treatments.

Properties

IUPAC Name

N-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c1-11-10(13)9-6-12-7-4-2-3-5-8(7)14-9/h2-5,9,12H,6H2,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRXGPQDQIXIIBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1CNC2=CC=CC=C2O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10442391
Record name N-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10442391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91842-95-4
Record name N-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10442391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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